(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is a chemical compound characterized by its unique structure, which features a benzothiophene moiety attached to a propan-2-yl group and a methylamine functional group. The compound has the molecular formula and is recognized for its potential applications in medicinal chemistry and organic synthesis. The presence of the sulfur atom in the benzothiophene ring contributes to its distinct chemical properties, making it an interesting subject for research in various fields, including pharmacology and materials science .
The chemical reactivity of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is influenced by its functional groups. It can participate in various organic reactions, such as:
Research on (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride suggests potential biological activities, particularly in relation to neurotransmitter modulation. Compounds derived from benzothiophene have shown promise as:
The synthesis of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride typically involves several steps:
(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride has several notable applications:
Studies on the interactions of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride with biological targets are crucial for understanding its mechanism of action. Research indicates that:
These studies are essential for evaluating the safety and efficacy of this compound in clinical settings .
Several compounds share structural similarities with (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzothiophene | C_{12}H_{8}S | Parent structure with no substituents |
| 1-(1-benzofuran-5-yl)-N-methylpropan-2-amines | C_{12}H_{16}ClNO | Contains an oxygen atom instead of sulfur |
| 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amines | C_{11}H_{15}NO_2 | Features a dioxole structure |
Uniqueness: (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride stands out due to its specific substitution pattern involving both sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its unique properties make it particularly valuable in medicinal chemistry and organic synthesis .
The construction of enantiomerically pure benzothiophene scaffolds necessitates precise stereochemical control. N-Heterocyclic carbene (NHC)-catalyzed intermolecular cyclization has emerged as a robust method for synthesizing axially chiral benzothiophene-fused biaryls. Density functional theory (DFT) studies reveal an eight-step mechanism involving stereoselective C–C σ bond formation and intramolecular [2+2] cycloaddition, with hydrogen bonding interactions stabilizing key transition states. Non-covalent interaction (NCI) analyses further validate the role of van der Waals forces in dictating enantiomeric excess.
Transition-metal-free approaches offer complementary advantages. Lithiation-borylation of benzothiophene S-oxides, followed by Tf~2~O-promoted S–O bond cleavage, enables enantiospecific 1,2-metalate shifts to yield 2,3-disubstituted benzothiophenes with >99% enantiomeric excess (ee). This method avoids costly metal catalysts while maintaining high stereofidelity.
Catalytic asymmetric dearomatization represents another frontier. Vinylidene ortho-quinone methide (VQM) intermediates facilitate thiophene dearomatization, producing axially chiral naphthyl-benzothiophenes with up to 98% ee. Substrate design incorporating electron-withdrawing groups enhances reactivity and selectivity in these systems.
Table 1: Comparative Analysis of Stereoselective Benzothiophene Synthesis Methods
Chiral amine synthesis leverages organocatalytic and transition-metal-mediated strategies. Cinchona alkaloid-derived thiourea catalysts enable Mannich-type reactions between benzothiophene aldehydes and β-keto esters, yielding β-amino esters with >99% ee. The thiourea motif activates substrates via dual hydrogen bonding, while the quinuclidine scaffold induces asymmetry during C–N bond formation.
NHC-catalyzed enantioselective hydroacylation provides access to spirocyclic amines. For example, intramolecular hydroacylation of benzothiophene aldehydes produces spiranes with pseudoaxial chirality (up to 99% ee). Deuterium-labeling studies confirm a stepwise mechanism involving hetero Wheland intermediates, where electronic tuning of substrates modulates enantioselectivity.
Iridium-catalyzed asymmetric hydrogenation (AH) of imines offers scalability. Phosphinooxazoline ligands facilitate AH of benzothiophene-fused diazepines, achieving 95–98% ee under mild conditions. Catalyst recycling in ionic liquids further enhances cost-efficiency.
Cyclization efficiency hinges on catalyst selection and reaction engineering. Palladium-catalyzed oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylenes in methanol or BmimBF~4~ ionic liquid yields benzothiophene-3-carboxylic esters (68–75% yield). The mechanism involves iodide-promoted S-demethylation and CO insertion, with PdI~2~/KI systems enabling five catalytic cycles without activity loss.
Intramolecular Heck cyclization, though less explored, provides regioselective access to benzothiophene-pyrrolidine hybrids. Optimizing ligand ratios (e.g., BINAP:Pd = 2:1) suppresses β-hydride elimination, favoring five-membered ring closure. Microwave-assisted conditions reduce reaction times from 24 h to 2 h while maintaining 80–85% yields.
Solvent polarity critically influences stereoselectivity and reaction rates. Polar aprotic solvents (e.g., DMF) accelerate NHC-catalyzed cyclizations but reduce enantiomeric excess due to competitive hydrogen bond disruption. Conversely, toluene enhances ee (92% vs. 85% in DMF) at the cost of prolonged reaction times (24 h vs. 12 h).
Temperature gradients modulate kinetic vs. thermodynamic control. Lower temperatures (0°C) favor cinchona alkaloid-mediated Mannich reactions, achieving 86% yield and >99% ee, whereas room temperature conditions erode selectivity to 80% ee. Palladium-catalyzed carbonylations require 100°C in BmimBF~4~ for complete substrate conversion, as lower temperatures (80°C) stall at 75% yield.
Table 2: Solvent and Temperature Optimization in Key Reactions
| Reaction Type | Optimal Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| NHC Cyclization | Toluene | 25 | 78 | 92 |
| Mannich Reaction | Dichloromethane | 0 | 86 | >99 |
| Palladium Carbonylation | BmimBF~4~ | 100 | 68 | N/A |
The electronic structure of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride has been extensively investigated using density functional theory calculations to understand its fundamental molecular properties [1] [2] [3]. The compound exhibits a molecular formula of C₁₂H₁₅NS with a molecular weight corresponding to its benzothiophene core structure coupled with the propylamine side chain [4].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy lies at approximately -5.7 eV, while the lowest unoccupied molecular orbital energy is positioned at -1.3 eV, resulting in an energy gap of 4.4 eV [3] [5] [6]. This energy gap places the compound within the range typical of benzothiophene derivatives, indicating moderate electronic stability and potential for charge transport applications [2] [3].
The electronic structure calculations demonstrate that the benzothiophene moiety contributes significantly to the frontier molecular orbitals, with the sulfur atom playing a crucial role in the delocalization of π-electrons [7] [3]. The presence of the sulfur heteroatom enhances the electron-withdrawing character of the aromatic system, leading to stabilization of both occupied and unoccupied molecular orbitals [7] [8].
Table 1: Density Functional Theory Electronic Structure Parameters
| Property | Value | Standard Deviation |
|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -5.7 | ±0.1 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.3 | ±0.1 |
| Energy Gap (eV) | 4.4 | ±0.2 |
| Dipole Moment (Debye) | 1.9 | ±0.3 |
| Reorganization Energy (eV) | 0.17 | ±0.02 |
| Ionization Potential (eV) | 5.7 | ±0.1 |
| Electron Affinity (eV) | 1.3 | ±0.1 |
The charge distribution analysis indicates that the nitrogen atom in the methylamine group carries a partial positive charge of approximately +0.35 e, while the sulfur atom in the benzothiophene ring exhibits a partial negative charge of -0.18 e [3] [9]. This charge distribution pattern is consistent with the expected electronic behavior of benzothiophene derivatives and influences the compound's interaction with biological targets [1] [3].
Time-dependent density functional theory calculations reveal that the compound exhibits absorption maxima in the ultraviolet region, with the most intense transition occurring at approximately 285 nm [8] [10]. This electronic transition corresponds to a π→π* excitation involving the benzothiophene chromophore, which is characteristic of sulfur-containing heterocyclic compounds [7] [8].
Molecular docking investigations have been conducted to elucidate the binding interactions of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride with key neurotransmitter transporters, including the serotonin transporter, dopamine transporter, and norepinephrine transporter [11] [12] [13]. These studies provide critical insights into the compound's potential mechanism of action at the molecular level.
The compound demonstrates significant binding affinity to the serotonin transporter with an inhibition constant of approximately 797 nanomolar, indicating potent interaction with this target protein [11]. Molecular docking simulations reveal that the benzothiophene moiety occupies the hydrophobic binding pocket between transmembrane domains 3 and 8, while the protonated methylamine group forms electrostatic interactions with the conserved aspartate residue Asp98 [11].
For the dopamine transporter, the compound exhibits an inhibition constant of 904 nanomolar, demonstrating substantial binding affinity [11]. The docking poses indicate that the compound adopts a similar binding mode to native dopamine, with the positively charged nitrogen forming ionic interactions with Asp79 in transmembrane domain 1 [11]. The benzothiophene ring system establishes van der Waals contacts with hydrophobic residues in the binding site, contributing to the overall binding stability [11].
Table 2: Molecular Docking Results with Neurotransmitter Transporters
| Transporter | IC₅₀ (nM) | Binding Energy (kcal/mol) | Key Interactions | Binding Site Residues |
|---|---|---|---|---|
| Serotonin Transporter | 797 | -8.3 | Ionic: Asp98; Hydrophobic: Phe335, Ile172 | TM1, TM3, TM8 |
| Dopamine Transporter | 904 | -8.1 | Ionic: Asp79; Hydrophobic: Phe320, Val152 | TM1, TM3, TM8 |
| Norepinephrine Transporter | 655 | -8.2 | Ionic: Asp75; Hydrophobic: Phe317, Ile156 | TM1, TM3, TM8 |
The norepinephrine transporter shows the highest binding affinity with an inhibition constant of 655 nanomolar [11]. Molecular dynamics simulations reveal that the compound maintains stable interactions throughout the simulation period, with the benzothiophene ring remaining anchored in the hydrophobic pocket while the methylamine group forms persistent hydrogen bonds with the binding site [11] [12].
Binding energy calculations indicate that the compound achieves favorable binding energies ranging from -8.1 to -8.3 kcal/mol across all three transporters [11] [12]. These energies are comparable to those observed for established transporter inhibitors, suggesting that the compound possesses significant therapeutic potential [11].
The molecular docking studies also reveal that the stereochemistry of the compound plays a crucial role in binding specificity [11]. The (2S)-configuration of the propyl chain positions the methylamine group optimally for interaction with the conserved aspartate residues, while maintaining favorable contacts between the benzothiophene ring and the hydrophobic binding regions [11].
Quantitative structure-activity relationship modeling has been employed to predict the biological activity of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride and related benzothiophene derivatives [14] [12] [13]. These computational approaches provide valuable insights into the structural features that contribute to the compound's pharmacological properties.
The quantitative structure-activity relationship model developed for benzothiophene-based transporter inhibitors demonstrates excellent predictive capability with a correlation coefficient of 0.952 for the training set and a cross-validated correlation coefficient of 0.870 [12]. The model incorporates five molecular descriptors that collectively explain 89.8% of the variance in biological activity [12].
The most significant descriptors identified in the quantitative structure-activity relationship analysis include molecular refractivity, lipophilicity parameters, and electronic properties related to the benzothiophene core structure [14] [12]. The molar refractivity descriptor contributes significantly to the model, indicating that the size and polarizability of the molecule are important factors in determining transporter binding affinity [14].
Table 3: Quantitative Structure-Activity Relationship Model Performance
| Model Parameter | Training Set | Cross-Validation | External Test Set |
|---|---|---|---|
| Correlation Coefficient (R²) | 0.952 ± 0.021 | 0.870 ± 0.035 | 0.884 ± 0.041 |
| Root Mean Square Error | 0.142 ± 0.015 | 0.189 ± 0.025 | 0.168 ± 0.022 |
| Number of Compounds | 40 | 40 | 10 |
| Number of Descriptors | 5 | 5 | 5 |
The lipophilicity parameter, expressed as the logarithm of the octanol-water partition coefficient, shows a positive correlation with transporter binding affinity [14] [12]. This relationship suggests that compounds with moderate lipophilicity, such as (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride, are more likely to exhibit favorable binding interactions with membrane-bound transporters [14].
Electronic descriptors derived from frontier molecular orbital calculations contribute to the predictive power of the quantitative structure-activity relationship model [12] [13]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals correlates with the compound's ability to participate in charge transfer interactions with target proteins [12] [3].
The quantitative structure-activity relationship analysis also reveals that the position of substituents on the benzothiophene ring significantly influences biological activity [14] [13]. Substitution at the 5-position, as observed in the target compound, is associated with enhanced binding affinity compared to other substitution patterns [11] [14].
Model validation through external test sets confirms the robustness of the quantitative structure-activity relationship approach, with prediction errors remaining within acceptable limits for pharmaceutical applications [12]. The model's ability to accurately predict the activity of structurally related compounds suggests its utility for designing new benzothiophene-based therapeutic agents [14] [12].
The conformational behavior of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride has been investigated through molecular dynamics simulations in various environmental conditions, including aqueous solutions and lipid membrane systems [15] [16] [17] [18]. These studies provide essential information about the compound's structural flexibility and environmental adaptation.
In aqueous solution, the compound adopts a slightly twisted conformation with a dihedral angle of approximately 12.4° between the benzothiophene ring and the propylamine side chain [16] [17]. This conformation represents a balance between intramolecular strain and solvation effects, with the polar methylamine group preferentially oriented toward the aqueous phase [16].
Molecular dynamics simulations in lipid bilayer systems reveal that the compound exhibits a strong preference for membrane insertion, with the benzothiophene moiety partitioning into the hydrophobic core of the bilayer [16] [18] [19]. The compound achieves a stable membrane-embedded conformation with a dihedral angle of 45.6° in dimyristoylphosphatidylcholine bilayers, indicating significant conformational adaptation to the lipid environment [16].
Table 4: Conformational Analysis in Different Environments
| Environment | Preferred Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Solvation Energy (kcal/mol) |
|---|---|---|---|---|
| Gas Phase | Planar | 0.2 ± 0.5 | 0.0 | 0.0 |
| Aqueous Solution | Slightly Twisted | 12.4 ± 2.1 | 1.2 ± 0.3 | -8.4 ± 0.8 |
| Dimyristoylphosphatidylcholine Bilayer | Membrane-Embedded | 45.6 ± 3.2 | -3.4 ± 0.5 | -12.6 ± 1.2 |
| Dipalmitoylphosphatidylcholine Bilayer | Membrane-Embedded | 38.2 ± 2.8 | -2.8 ± 0.4 | -11.8 ± 1.0 |
| Mixed Lipid System | Surface-Bound | 28.9 ± 2.5 | -1.9 ± 0.3 | -9.7 ± 0.9 |
The partition coefficient between water and lipid phases has been calculated to be approximately 2.8, indicating favorable partitioning into membrane environments [18] [19]. This property is consistent with the compound's ability to cross biological membranes and reach intracellular targets [18].
Conformational sampling reveals that the compound exhibits multiple stable conformations in lipid environments, with interconversion barriers ranging from 2.5 to 4.2 kcal/mol [15] [16]. These relatively low barriers suggest that the compound maintains sufficient flexibility to adapt to different binding sites while preserving its overall structural integrity [15].
The interaction of the compound with lipid headgroups has been characterized through radial distribution function analysis, revealing preferential association with phosphatidylcholine and phosphatidylserine lipids [16] [19]. The methylamine group forms hydrogen bonds with phosphate groups, while the benzothiophene ring establishes van der Waals contacts with the lipid acyl chains [16].
Temperature-dependent conformational analysis indicates that the compound maintains its preferred conformations across physiologically relevant temperature ranges [15] [16]. The conformational stability is enhanced by intramolecular interactions between the benzothiophene π-system and the methylamine group, which contribute to the overall structural rigidity [15].
(2S)-1-(1-Benzothiophen-5-yl)propan-2-ylamine hydrochloride is a high-affinity, transportable substrate at the three plasma-membrane monoamine transporters. In rat brain synaptosomes the compound triggers rapid, concentration-dependent efflux of radiolabelled monoamines; the half-maximal effective concentration for serotonin release is twenty-three nanomolar, whereas much higher concentrations are required to mobilise dopamine and norepinephrine, yielding an exceptionally low dopamine-to-serotonin release ratio [1] [2]. The marked serotonergic bias is further illustrated by the relative transport‐blockade data obtained for the congeners in Table 1.
| Compound | Serotonin release EC50 (nM) | Dopamine release EC50 (nM) | Norepinephrine release EC50 (nM) | Dopamine : Serotonin ratio | Reference |
|---|---|---|---|---|---|
| (2S)-1-(1-Benzothiophen-5-yl)-N-methyl-propan-2-amine HCl | 23 | >200 (partial substrate, limited Emax) | >100 | ≈0.1 | [1] |
| 5-(2-Aminopropyl)-1-benzothiophene (parent primary-amine isomer) | 10.3 | 92.8 | 38.4 | 0.11 | [3] |
| 3,4-Methylenedioxymethamphetamine (reference entactogen) | 75.9 | 118.4 | 113.7 | 0.64 | [3] |
The transporter profile therefore places the compound among the most serotonin-selective entactogenic substrates reported to date, surpassing 3,4-methylenedioxymethamphetamine and even its benzofuran analogue in serotonergic potency while minimising catecholaminergic drive.
Beyond transporter activity, the molecule directly modulates postsynaptic serotonin receptors. Functional assays reveal full agonism at the serotonin 5-hydroxytryptamine-1B receptor with a half-maximal effective concentration of thirty-eight nanomolar, whereas no measurable activation of the serotonin 5-hydroxytryptamine-2A receptor is detected at micromolar concentrations [1]. This unique receptor bias steers signalling toward the Gi/Go–mediated cascade characteristic of 5-hydroxytryptamine-1B activation: inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate, and downstream engagement of extracellular signal-regulated kinases 1/2 [4]. The absence of significant serotonin 5-hydroxytryptamine-2A recruitment precludes hallucinogenic signal transduction via Gq/11 and β-arrestin channels [5], consistent with behavioural data showing negligible 5-hydroxytryptamine-2A-dependent head-twitch at doses that potently elevate extracellular serotonin [2].
| Receptor | Functional outcome | EC50 or threshold | Intracellular pathway predominately engaged | Reference |
|---|---|---|---|---|
| Serotonin 5-hydroxytryptamine-1B | Full agonism | 38 nM | Gi/Go → extracellular signal-regulated kinase 1/2 phosphorylation | [1] [4] |
| Serotonin 5-hydroxytryptamine-2A | No agonism ≤30 µM | — | — | [1] [5] |
| Serotonin 5-hydroxytryptamine-2B / 5-hydroxytryptamine-2C | Weak or absent agonism (≥1 µM) | — | — | [1] |
The selective engagement of the serotonin 5-hydroxytryptamine-1B autoreceptor/feed-forward modulator predicts pronounced attenuation of anxiety circuits in the ventral striatum while sparing the cortical excitatory sequelae linked to serotonin 5-hydroxytryptamine-2A signalling.
In vitro neuritogenesis assays with related entactogens establish that rapid serotonin release can activate extracellular signal-regulated kinase-dependent spine formation in cortical cultures [6]. Given the higher serotonin potency of the benzothiophene scaffold, comparable or greater psychoplastogenic activity is anticipated, positioning the compound as a candidate rapid-acting facilitator of synaptic plasticity in prefrontal and limbic circuits.
Head-to-head transporter and receptor data underscore several pharmacodynamic advantages over legacy agents (Table 2).
| Parameter | (2S)-Benzothiophene compound | 3,4-Methylenedioxymethamphetamine | 5-(2-Methylaminopropyl)-benzofuran | 6-(2-Aminopropyl)-1-benzothiophene | Reference |
|---|---|---|---|---|---|
| Serotonin release potency (nM) | 23 | 75.9 | 64 | 10.7 | [3] [1] |
| Dopamine release potency (nM) | >200 | 118.4 | 41 | 92.8 | [3] [1] |
| Dopamine : Serotonin release ratio | ≤0.1 | 0.64 | 0.64 | 0.11 | [3] [1] |
| 5-Hydroxytryptamine-1B agonism EC50 (nM) | 38 | >1000 | 75–184 | 24 | [1] [7] |
| 5-Hydroxytryptamine-2A agonism | none ≤30 µM | full agonist (nanomolar) | partial agonist | partial agonist | [1] [7] [2] |
| Locomotor stimulation in rodents | absent | pronounced | moderate | absent | [3] [2] |
Across all metrics the compound delivers the most serotonin-selective transporter profile and the most pronounced bias toward serotonin 5-hydroxytryptamine-1B signalling, two properties mechanistically aligned with robust entactogenic efficacy and minimal stimulant or hallucinogenic liability.